molecular formula C23H19BrN2O2 B2547959 N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-bromobenzamide CAS No. 954608-95-8

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-bromobenzamide

Cat. No. B2547959
CAS RN: 954608-95-8
M. Wt: 435.321
InChI Key: OBAOTSJLNVQJGG-UHFFFAOYSA-N
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Description

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-bromobenzamide is a compound that can be associated with the broader class of tetrahydroisoquinoline derivatives. These compounds are of significant interest due to their potential pharmacological properties and their use as intermediates in organic synthesis. The compound is characterized by a tetrahydroquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a heterocyclic ring containing nitrogen. The presence of a benzyl group and a bromobenzamide moiety suggests potential reactivity and usefulness in further synthetic applications.

Synthesis Analysis

The synthesis of related tetrahydroisoquinoline compounds typically involves a multi-step sequence that may include reductive amination, palladium-catalyzed reactions, and intramolecular cyclization. For instance, N-Aryl-1,2,3,4-tetrahydroisoquinolines can be synthesized from ortho-brominated aromatic aldehydes and primary aromatic amines through a reductive amination followed by a palladium-catalyzed ethoxyvinylation and a final reductive N-alkylation . Similarly, N-substituted 3,4-dihydroisoquinolin-1(2H)-ones can be prepared through a cross-coupling/cyclization/N-deprotection/N-alkylation sequence starting from 2-bromobenzoate precursors . These methods highlight the versatility of bromine-containing precursors in constructing complex isoquinoline frameworks.

Molecular Structure Analysis

The molecular structure of tetrahydroisoquinoline derivatives is characterized by the presence of a saturated nitrogen-containing heterocycle, which can influence the compound's electronic properties and conformation. X-ray crystallographic analysis can be used to ascertain the precise structure of such compounds, as demonstrated in the synthesis of 3,4-dihydrobenzo[f]isoquinolin-1(2H)-ones . The molecular structure of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-bromobenzamide would likely exhibit similar features, with the potential for intramolecular interactions between the bromobenzamide moiety and the tetrahydroquinoline nitrogen.

Chemical Reactions Analysis

The bromine atom in the 4-bromobenzamide group of the compound is a reactive site that can participate in various chemical reactions, such as palladium-catalyzed coupling reactions. For example, intramolecular Pd-catalyzed reactions of N-(2-alkenyl)-2-halo-3-nitrobenzamides can lead to isoquinolin-1-ones . Additionally, the benzyl group on the tetrahydroquinoline nitrogen can be involved in reactions such as hydrogenation or deprotection, depending on the synthetic route and desired transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-bromobenzamide would be influenced by its molecular structure. The presence of the bromobenzamide group suggests a relatively high molecular weight and potential for significant intermolecular interactions, such as hydrogen bonding or halogen bonding, which could affect its solubility and melting point. The compound's stability might also be influenced by the presence of the benzyl group, which could undergo oxidation or participate in radical reactions under certain conditions .

Scientific Research Applications

Thermal Fragmentation and Rearrangement

A study on the thermal fragmentation and rearrangement of N-arylbenzamide oximes and O-phenylsulfonyloximes provides insights into the chemical behavior of similar compounds under heat. This research might be relevant for understanding the stability and reactivity of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-bromobenzamide under thermal conditions (Gaber, Al-Ahmadi, & Baryyan, 2008).

Catalytic Reactions

In the field of organic synthesis, a method for constructing quinazolinones, which are structurally related to tetrahydroquinolinyl benzamides, was developed. This involves a palladium-catalyzed domino reaction, which may be relevant for synthesizing or modifying compounds similar to N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-bromobenzamide (Hikawa, Ino, Suzuki, & Yokoyama, 2012).

Synthesis of Complex Molecules

Research into the synthesis of complex nitrogen heterocycles and fused rings, such as benzo[1,6]naphthyridinones and isoindolones, could provide methodologies applicable to synthesizing or modifying N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-bromobenzamide. These studies focus on intricate chemical reactions and catalysts, which are crucial for the development of new pharmaceuticals and materials (Garcı́a et al., 2001; Elsayed, Griggs, & Cushman, 2018; Yamamoto et al., 2016).

Potential Pharmacological Applications

Research into the binding of similar compounds to sigma-2 receptors highlights the potential pharmacological applications of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-bromobenzamide. Such studies are significant for understanding the interaction of these compounds with biological targets, which could lead to the development of new drugs (Xu et al., 2005).

properties

IUPAC Name

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN2O2/c24-19-9-6-17(7-10-19)23(28)25-20-11-12-21-18(14-20)8-13-22(27)26(21)15-16-4-2-1-3-5-16/h1-7,9-12,14H,8,13,15H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBAOTSJLNVQJGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)Br)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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